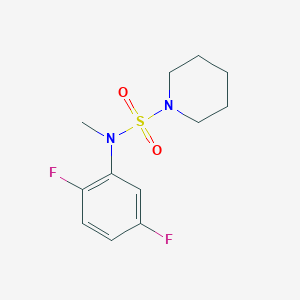
5-chloro-2-methylsulfonyl-3,4-dihydro-1H-isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-2-methylsulfonyl-3,4-dihydro-1H-isoquinoline is a chemical compound that has been studied for its potential applications in scientific research. This compound has been shown to have various biochemical and physiological effects, and its mechanism of action has been investigated extensively. In
Mécanisme D'action
The mechanism of action of 5-chloro-2-methylsulfonyl-3,4-dihydro-1H-isoquinoline is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or by interacting with specific receptors in the body.
Biochemical and Physiological Effects:
Studies have shown that 5-chloro-2-methylsulfonyl-3,4-dihydro-1H-isoquinoline has various biochemical and physiological effects. For example, it has been shown to inhibit the growth of certain cancer cells and to reduce inflammation in animal models. Additionally, this compound has been shown to have antifungal activity against certain fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-chloro-2-methylsulfonyl-3,4-dihydro-1H-isoquinoline in lab experiments is its ability to selectively target specific biological pathways. This can make it a useful tool for studying the mechanisms of certain diseases or for developing new therapies. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 5-chloro-2-methylsulfonyl-3,4-dihydro-1H-isoquinoline. One area of interest is the development of new synthetic methods for this compound that are more efficient or environmentally friendly. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its molecular targets in the body. Finally, there is potential for this compound to be used as a therapeutic agent for the treatment of certain diseases, and more research is needed to determine its efficacy and safety in this context.
In conclusion, 5-chloro-2-methylsulfonyl-3,4-dihydro-1H-isoquinoline is a chemical compound that has been studied for its potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been explored in this paper. While more research is needed to fully understand the potential of this compound, it has shown promise as a tool for studying certain biological pathways and as a potential therapeutic agent for the treatment of certain diseases.
Méthodes De Synthèse
The synthesis method for 5-chloro-2-methylsulfonyl-3,4-dihydro-1H-isoquinoline involves a multistep process that begins with the reaction of 2-chlorobenzaldehyde with methylsulfonyl chloride to form 2-chlorobenzaldehyde methylsulfone. This compound is then reacted with cyclohexylamine to form 5-chloro-2-methylsulfonyl-3,4-dihydro-1H-isoquinoline in good yield.
Applications De Recherche Scientifique
5-chloro-2-methylsulfonyl-3,4-dihydro-1H-isoquinoline has been studied for its potential applications in scientific research. This compound has been shown to have various biological activities, including antitumor, anti-inflammatory, and antifungal properties. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
5-chloro-2-methylsulfonyl-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2S/c1-15(13,14)12-6-5-9-8(7-12)3-2-4-10(9)11/h2-4H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWROYMTJPOWAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C(C1)C=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-methylsulfonyl-3,4-dihydro-1H-isoquinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[2-[Oxan-4-yl(propan-2-yl)amino]ethoxy]benzonitrile](/img/structure/B7593269.png)
![6-(2-Fluorophenyl)-2-[3-(2,2,2-trifluoroethoxy)propyl]pyridazin-3-one](/img/structure/B7593273.png)



![1H-benzimidazol-2-yl-[3-(methylsulfanylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7593303.png)
![[2-(Thian-4-ylamino)cyclohexyl]methanol](/img/structure/B7593316.png)
![3-Butylsulfonyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B7593342.png)

![2-[(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-5-propan-2-yl-1,3,4-oxadiazole](/img/structure/B7593347.png)
